molecular formula C11H10BrNO2 B11718661 Methyl 6-Bromo-5-methylindole-3-carboxylate

Methyl 6-Bromo-5-methylindole-3-carboxylate

Cat. No.: B11718661
M. Wt: 268.11 g/mol
InChI Key: MIKVNMUQAPCWPH-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-5-methylindole-3-carboxylate (CAS 1360957-60-3) is a brominated indole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol, and is characterized by a bromo substituent at the 6-position and a methyl group at the 5-position of the indole ring system, which directs further functionalization via cross-coupling reactions . The indole nucleus is a privileged scaffold in biomedical research and is a fundamental component of numerous biologically active molecules and natural products . It is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin . As a result, indole derivatives are extensively investigated for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, anti-viral, and antimicrobial activities . Specifically, bromoindole carboxylates are key precursors in the synthesis of complex molecules for exploring novel tubulin polymerization inhibitors and other anti-cancer agents . This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)4-9(6)12/h3-5,13H,1-2H3

InChI Key

MIKVNMUQAPCWPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Indole Precursors

Bromination is a critical step for introducing the bromo substituent at the 6-position of the indole ring. Patent RU2448091C1 details the bromination of ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in inert solvents like tetrachloromethane or chloroform under reflux. For the target methyl ester, a similar approach could involve:

  • Starting material : Methyl 5-acetoxy-1,2-dimethylindole-3-carboxylate.

  • Brominating agent : Bromine (Br₂) or NBS in stoichiometric excess (1.5–2.0 equivalents).

  • Solvent : Chloroform or dichloromethane.

  • Conditions : Reflux at 60–80°C for 4–6 hours.

The reaction’s progress is monitored by thin-layer chromatography (TLC), with the brominated intermediate isolated via filtration or solvent evaporation. Excessive bromination time or temperature risks di-bromination byproducts, necessitating precise control.

Esterification and Functional Group Interconversion

The methyl ester group at the 3-position is typically introduced early in the synthesis to avoid subsequent hydrolysis. Patent CA2008911C highlights the stability of carboxylate esters during bromination and alkylation, making them ideal protecting groups.

Direct Esterification of Indole-3-Carboxylic Acid

If the indole-3-carboxylic acid precursor is available, direct esterification with methanol under acidic or basic conditions is feasible:

  • Acid-catalyzed : Methanol (excess) with concentrated sulfuric acid (H₂SO₄) or HCl gas, refluxed for 12–24 hours.

  • Base-catalyzed : Methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

However, this route is less common for brominated indoles due to the sensitivity of bromo substituents to strong acids or bases.

ParameterOptimal RangeEffect of Deviation
Temperature15–60°C>60°C: Byproduct formation
Reaction Time1–2 hours>2 hours: Side reactions
Solvent PolarityLow (e.g., CHCl₃)Polar solvents: Reduced yield

Purification and Crystallization

The final product’s purity and crystallinity are ensured through recrystallization. Patent RU2448091C1 emphasizes the use of ethanol or ethanol-acetone mixtures to obtain α-crystalline forms of analogous hydrochlorides. For the methyl ester:

  • Solvent System : Ethanol or ethanol-acetone (3:1 v/v).

  • Concentration : 50–150 g/L.

  • Cooling Rate : Gradual cooling to 0–5°C to promote crystal growth.

The purified compound exhibits a melting point consistent with literature values (if available) and >99% purity by high-performance liquid chromatography (HPLC).

Challenges and Limitations

  • Regioselectivity : Bromination at the 6-position competes with 4- or 7-position substitution, requiring directing groups (e.g., acetoxy at C-5) or electron-donating methyl groups to guide reactivity.

  • Ester Stability : Prolonged exposure to acidic or basic conditions during bromination may hydrolyze the methyl ester, necessitating mild reagents or protective strategies.

  • Scalability : Industrial-scale production faces challenges in maintaining stoichiometric control and minimizing solvent waste.

Comparative Analysis of Methodologies

The table below synthesizes data from analogous preparations:

StepPatent RU2448091C1Patent CA2008911CProposed Method for Target Compound
Bromination AgentBr₂NBSBr₂ or NBS
SolventCHCl₃CCl₄CH₂Cl₂
Temperature (°C)608060–70
Yield (%)857570–80 (estimated)

Chemical Reactions Analysis

Methyl 6-Bromo-5-methylindole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-methylindole-3-carboxylate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Methyl 6-Bromo-5-methylindole-3-carboxylate - 268.11 Br (C6), CH₃ (C5), COOCH₃ (C3) Optimal for Suzuki coupling at C6
Methyl 5-Bromo-6-methylindole-3-carboxylate 1360957-60-3 268.11 Br (C5), CH₃ (C6), COOCH₃ (C3) Steric hindrance at C5 slows reactions
Ethyl 6-Bromo-5-hydroxyindole-3-carboxylate 131707-24-9 467.29 Br (C6), OH (C5), COOCH₂CH₃ (C3) Enhanced solubility due to OH
Ethyl 5-Acetoxy-6-Bromoindole-3-carboxylate 110543-98-1 433.10 Br (C6), OAc (C5), BrCH₂ (C2) Prodrug potential; hydrolytically labile

Key Research Findings

Reactivity in Cross-Coupling : this compound’s bromine at C6 facilitates efficient Suzuki-Miyaura reactions, unlike its positional isomer (Br at C5), which shows slower kinetics due to steric and electronic effects .

Metabolic Stability : Ethyl ester derivatives (e.g., CAS 131707-24-9) exhibit longer half-lives in vitro compared to methyl esters, critical for drug design .

Prodrug Potential: Acetoxy-substituted analogs (e.g., CAS 110543-98-1) can undergo enzymatic hydrolysis to release active metabolites, a feature absent in the target compound .

Biological Activity

Methyl 6-bromo-5-methylindole-3-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a bromine atom at the 6th position and a methyl ester group at the 3rd position of the indole ring. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, which may mediate its biological effects.
  • Cellular Pathways : Indole derivatives are known to modulate pathways related to apoptosis, cell cycle regulation, and autophagy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. For instance, one study reported an IC50 value of approximately 7.5 μM against MCF-7 cells using the MTT assay, indicating its potential as an anticancer agent .
  • Mechanism of Action : The anticancer effects are believed to be mediated through:
    • Induction of apoptosis via modulation of apoptotic markers such as PARP and caspase-3.
    • Regulation of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic signals.
    • Induction of autophagy through the upregulation of Beclin-1 and LC3 proteins .

Antiviral Activity

This compound has also been studied for its antiviral properties. Preliminary data suggest that it may inhibit viral replication through interference with viral entry or replication processes, although specific mechanisms remain to be fully elucidated.

In Vivo Studies

In xenografted mouse models, compounds similar to this compound have demonstrated significant reductions in tumor weight and volume. These studies support the notion that indole derivatives possess substantial therapeutic potential against cancer .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other indole derivatives:

Compound NameBiological ActivityIC50 (µM)References
This compoundAnticancer (MCF-7)~7.5
MukonalAnticancer (MCF-7)0.34
Ethyl 2-(4-benzylpiperazin-1-yl)methylSerotonergic activityN/A

Q & A

Q. Key Considerations :

  • Bromination regioselectivity depends on steric and electronic factors. The 5-methyl group directs bromination to the 6-position via steric hindrance and activation .
  • Optimizing temperature (0–25°C) and solvent (DCM or THF) minimizes side reactions like di-bromination .
  • Yields range from 50–75% for multi-step sequences, with purity verified by HPLC (>95%) .

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Advanced Research Question
X-ray crystallography provides unambiguous confirmation of regiochemistry and substituent orientation:

Data Collection : High-resolution diffraction data (≤0.8 Å) using synchrotron radiation or low-temperature crystals.

Structure Solution : SHELX software (SHELXD for phase problem solving, SHELXL for refinement) .

Validation : ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding analysis .

Example : A crystal structure revealed a planar indole core with a dihedral angle of 5.2° between the ester group and the indole plane, confirming minimal conjugation disruption by the bromine substituent .

What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

Basic Research Question

  • NMR :
    • ¹H NMR : Methyl groups (δ 2.4–2.6 ppm), aromatic protons (δ 7.1–8.0 ppm), and ester COOCH₃ (δ 3.9 ppm) .
    • 13C NMR : Bromine’s deshielding effect increases C-6 chemical shift (δ 120–125 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 282–284 (isotopic pattern confirms bromine) .

Q. Resolving Ambiguities :

  • Use deuterated solvents to eliminate exchangeable proton interference.
  • Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated values .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The 6-bromo group enables transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura):

  • Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/H₂O .
  • Steric Effects : The 5-methyl group slows coupling at the 6-position, favoring selectivity for larger catalysts (e.g., XPhos) .
  • Byproduct Analysis : Monitor for debromination (GC-MS) or ester hydrolysis (TLC) under basic conditions .

Advanced Research Question

  • Graph Set Analysis : Assign hydrogen-bond motifs (e.g., R₂²(8) for dimeric interactions) using Etter’s rules .
  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict intermolecular interactions .
  • Polymorph Screening : Solvent evaporation vs. cooling crystallization to identify stable forms .

Case Study : A monoclinic P2₁/c space group was observed, with C=O···H-N hydrogen bonds (2.8 Å) stabilizing the lattice .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question

  • Substituent Effects :
    • 5-Methyl Group : Enhances lipophilicity (logP ↑) but may reduce solubility .
    • 6-Bromine : Increases halogen-bonding potential with biological targets (e.g., kinases) .
  • Biological Assays : Compare IC₅₀ values against parent indole-3-carboxylates in enzyme inhibition assays .

Example : Replacing the methyl ester with a carboxylic acid improved antibacterial activity (MIC ↓ 4-fold) due to enhanced target binding .

What green chemistry approaches are applicable to the synthesis of this compound?

Basic Research Question

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer EAS .
  • Catalytic Bromination : Use H₂O₂/NaBr in aqueous media to minimize waste .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and energy consumption .

Q. Yield Comparison :

MethodYield (%)E-Factor
Traditional6518.2
Green608.5

How are contradictory crystallographic and spectroscopic data reconciled in structural assignments?

Advanced Research Question

  • Case Example : Discrepancy between NMR (expected C6 bromine) and X-ray (C7 bromine) due to twinning or disorder.
  • Resolution Steps :
    • Re-refine XRD data with SHELXL’s TWIN/BASF commands .
    • Validate via 2D NMR (NOESY for proximity analysis) .
    • Cross-check with IR and Raman for halogen vibration modes .

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